5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid
Description
Properties
Molecular Formula |
C13H16BrNO5 |
|---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
YFGDVBAXJXCCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The initial substrate is typically 2-methoxybenzoic acid , which provides the aromatic backbone with the methoxy substituent at the 4-position.
Bromination at the 5-Position
Reaction Pathways and Mechanistic Insights
| Step | Reaction Type | Reagents | Mechanism | Purpose |
|---|---|---|---|---|
| Bromination | Electrophilic Aromatic Substitution | Br₂ or NBS | Aromatic ring attack by electrophile, regioselectivity influenced by existing substituents | Selective bromination at 5-position |
| Boc Protection | Nucleophilic Acyl Substitution | Boc₂O | Nucleophilic attack of amino group on Boc₂O, forming carbamate | Protects amino group during subsequent reactions |
| Methylation | Nucleophilic Substitution | MeI | Nucleophilic attack of phenolic oxygen on methyl iodide | Introduces methoxy group |
Note: The order of steps can vary depending on specific synthetic strategies, but the outlined sequence ensures regioselectivity and functional group compatibility.
Data Validation and Characterization
| Technique | Purpose | Typical Data | Reference |
|---|---|---|---|
| ¹H NMR | Structural confirmation | Boc tert-butyl signal (~1.4 ppm), aromatic protons, methoxy (~3.8 ppm) | |
| HPLC | Purity assessment | Purity >95% | |
| Mass Spectrometry | Molecular weight confirmation | m/z consistent with C₁₃H₁₆BrNO₅ | |
| Infrared Spectroscopy | Functional groups | Carbonyl (~1700 cm⁻¹), aromatic C-H, N–H |
Summary of Preparation Methods
| Methodology Aspect | Details |
|---|---|
| Reaction Conditions | Mild to moderate temperatures (0°C–100°C), inert atmospheres (N₂) for sensitive steps |
| Purification | Recrystallization, chromatography (silica gel) |
| Reaction Monitoring | TLC, HPLC, NMR |
| Yield Optimization | Use of excess reagents, controlled addition, purification techniques |
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions that exploit its functional groups:
Esterification
-
Mechanism : The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., HCl) to form esters.
-
Example : Conversion to methyl ester for improved solubility or stability.
Nucleophilic Substitution
-
Mechanism : The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) via SNAr mechanisms.
-
Example : Replacement of bromine with heterocyclic groups (e.g., pyridine) using coupling agents like Pd(0) .
Deprotection of Boc Group
-
Mechanism : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the Boc group, releasing the free amine.
-
Example : Formation of 5-amino-4-methoxybenzoic acid after deprotection.
Reaction Conditions and Reagents
The reactivity of the compound is influenced by solvent choice and reaction conditions:
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| Esterification | MeOH, HCl | Dichloromethane | 0°C–50°C |
| Nucleophilic Substitution | Na₂S, THF | DMF | 80°C–100°C |
| Boc Deprotection | HCl (4M) | Dioxane/water | 40°C–60°C |
Mechanistic Insights
-
Boc Group Stability : The tert-butoxycarbonyl group is stable under basic conditions but rapidly deprotects under acidic conditions, facilitating controlled amine release.
-
Bromine Reactivity : The bromine substituent enables regioselective substitution, particularly in aromatic systems, due to its electron-withdrawing nature .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of benzylisothioureas, which are potent divalent metal transporter 1 (DMT1) inhibitors .
Biology: The compound is used in biological research to study the effects of various substitutions on the benzene ring and their impact on biological activity. It serves as a building block for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used to develop new pharmaceutical agents. Its derivatives have shown potential in various therapeutic areas, including anti-inflammatory and anticancer research .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The bromine atom and methoxy group also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogous benzoic acid derivatives:
Key Comparative Analysis
Electronic and Steric Effects
- Boc Protection: The Boc group in the target compound shields the amine, reducing nucleophilicity and preventing undesired reactions (e.g., oxidation or acylation). This contrasts with compounds like 4-amino-5-bromobenzoic acid (unprotected amine) and 2-amino-5-bromo-4-methoxybenzoic acid, which require additional protection steps .
- Substituent Position : Bromine at position 5 (target compound) vs. position 3 (e.g., 3-bromo-5-hydroxy-4-methoxybenzoic acid ) alters electronic distribution, directing electrophilic substitution to specific positions .
Solubility and Reactivity
- Lipophilicity : The Boc group and methoxy substituent in the target compound enhance solubility in organic solvents compared to 5-bromo-2-butoxybenzoic acid (longer alkoxy chain) or methylated analogs like 5-bromo-2-methoxy-4-methylbenzoic acid .
- Reactivity : Bromine at position 5 facilitates Suzuki-Miyaura cross-coupling, whereas chloro substituents (e.g., 5-bromo-4-chloro-2-methoxybenzoic acid ) may undergo nucleophilic displacement .
Biological Activity
5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid (CAS Number: 306937-20-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₄BrNO₄
- Molecular Weight : 316.15 g/mol
- Structural Features : The compound features a bromine atom and a tert-butoxycarbonyl (Boc) group, which are significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into various mechanisms, including enzyme inhibition, receptor modulation, and potential anticancer properties.
1. Enzyme Inhibition
Recent studies have shown that compounds with similar structures can act as inhibitors for various enzymes. For instance:
- Protease Inhibition : Compounds structurally related to this compound have demonstrated inhibitory effects on serine proteases, which are crucial in numerous physiological processes .
2. Anticancer Activity
Research has indicated that benzoic acid derivatives exhibit anticancer properties through multiple pathways:
- Cell Cycle Arrest : Certain derivatives induce G1 phase arrest in cancer cell lines, leading to apoptosis .
- Targeting Tumor Microenvironment : The compound may modulate the tumor microenvironment by influencing inflammatory pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
Case Study 1: Enzyme Profiling
A comprehensive profiling of over 900 chemicals revealed that certain benzoic acid derivatives exhibit selective inhibition against specific enzymes involved in cancer progression. The findings suggest that modifications at the aromatic ring can enhance selectivity and potency .
Case Study 2: Antitumor Activity Assessment
In vitro studies on similar compounds showed promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests that structural modifications, including bromination and Boc protection, could enhance therapeutic efficacy .
Data Table: Biological Activity Summary
Q & A
Q. Q1. What are the critical steps in synthesizing 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid, and how are intermediates validated?
A1. The synthesis typically involves:
- Nitration : Introduction of a nitro group to the aromatic ring under mixed acid conditions (e.g., H₂SO₄/HNO₃) .
- Reduction : Catalytic hydrogenation (e.g., Pd/C) to convert nitro to amino groups .
- Bromination : Electrophilic bromination using Br₂ or NBS, leveraging the directing effects of methoxy and amino groups .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amino group .
Intermediates are characterized via:
- 1H NMR : To confirm regiochemistry and functional group integrity (e.g., Boc group at δ ~1.4 ppm) .
- HPLC : To monitor reaction progress and purity (>95% by area normalization) .
Advanced Synthesis Optimization
Q. Q2. How can bromination regioselectivity be controlled in the presence of competing methoxy and Boc-protected amino groups?
A2. The methoxy group (strong o/p-director) and Boc-protected amino group (weak m-director due to steric/electronic effects) compete. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor methoxy-directed bromination at the para position relative to the methoxy group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .
- Catalytic Additives : Lewis acids like FeBr₃ can modulate reactivity, favoring bromination at the 5-position .
Basic Analytical Challenges
Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?
A3.
- 1H/13C NMR :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matching the expected m/z (e.g., calculated for C₁₃H₁₅BrN₂O₅: 383.02) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .
Advanced Mechanistic & Stability Concerns
Q. Q4. What side reactions occur during Boc deprotection, and how are they mitigated?
A4.
- Acid Sensitivity : Boc removal with TFA or HCl/dioxane can protonate the carboxylic acid, leading to esterification or decarboxylation.
- Steric Hindrance : Bulky Boc groups slow deprotection. Microwave-assisted heating (50–60°C) accelerates cleavage without side products .
Application in Heterocyclic Synthesis
Q. Q5. How is this compound utilized in synthesizing bioactive heterocycles?
A5.
- Triazolothiadiazines : The carboxylic acid moiety undergoes condensation with thiosemicarbazides to form triazolothiadiazine cores, which exhibit antimicrobial activity .
- Peptide Coupling : Activated as a mixed carbonate (e.g., using EDC/HOBt) to introduce the benzoic acid scaffold into peptidomimetics .
Stability & Purification
Q. Q6. What are the stability concerns during storage, and what purification methods are recommended?
A6.
- Stability :
- Purification :
Contradictions in Literature
Q. Q7. How do reported bromination methods vary, and which conditions are most reliable?
A7. Discrepancies arise in brominating agents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
